N,N-dimethyl-2-(propylamino)acetamide
Overview
Description
“N,N-dimethyl-2-(propylamino)acetamide” is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H16N2O/c1-4-5-8-6-7(10)9(2)3/h8H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
Scientific Research Applications
Environmental Monitoring
The development of a new fluorescent probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), has significantly advanced the sensitive detection of carbonyl compounds (e.g., aldehydes and ketones) in environmental water samples. This probe enables the trace measurement of these compounds, offering a method with very low limits of detection and the capability to fully derivatize C1–C3 aldehydes in concentrations less than 1 μM within 10 hours. Its application has been demonstrated in measuring the carbonyl content of snow, ice, and cloud-water samples, providing valuable data for environmental monitoring and assessment (Houdier et al., 2000).
Anticancer Research
Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamide derivatives has been a significant step forward in anticancer research. These compounds have been tested against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types, showing reasonable anticancer activity, particularly against melanoma-type cell lines. Such research is crucial for developing new chemotherapeutic agents (Duran & Demirayak, 2012).
Neuroprotective Agents
N-acylaminophenothiazines, particularly N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide, have been identified as potent neuroprotective agents with multifunctional activities that could be beneficial for treating Alzheimer's disease. These compounds selectively inhibit butyrylcholinesterase, protect neurons against free radical damage, and have been found to modulate cytosolic calcium concentration. Such multifunctionality is promising for developing treatments that address the complex pathology of neurodegenerative diseases (González-Muñoz et al., 2011).
Pharmaceutical Solvents
N,N-Dimethylformamide and N,N-dimethylacetamide are widely used as solvents in pharmaceutical research and manufacturing due to their ability to dissolve a wide range of compounds. They play a crucial role in the synthesis and formulation of pharmaceuticals, serving as mediums for chemical reactions and processes. Their versatility and efficacy in dissolving polar and non-polar substances alike make them indispensable in the development and production of drugs (Le Bras & Muzart, 2018).
Safety and Hazards
Properties
IUPAC Name |
N,N-dimethyl-2-(propylamino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-5-8-6-7(10)9(2)3/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADZTBSPDCZKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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